N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is a complex organic compound characterized by the presence of multiple methoxy groups and an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The methoxy groups and oxalamide core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
- N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
Uniqueness
N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is unique due to the specific positioning of the methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups also enhances its solubility and potential for hydrogen bonding, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-25-14-7-5-6-13(10-14)18(28-4)12-21-19(23)20(24)22-16-9-8-15(26-2)11-17(16)27-3/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVISIPCLVTLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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